molecular formula C18H24N2O2 B2572170 N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2198357-82-1

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide

カタログ番号: B2572170
CAS番号: 2198357-82-1
分子量: 300.402
InChIキー: UIHWAGOEZFMSTA-SAZUREKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as Mecamylamine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its effects on various physiological and biochemical processes.

作用機序

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide acts as a non-selective antagonist of nAChRs, which are receptors found in the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of nicotine. This compound blocks the binding of nicotine to nAChRs, thereby reducing the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system. In addition, it has been shown to have anxiolytic effects by reducing anxiety-related behaviors in animal models.

実験室実験の利点と制限

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models. This compound is also relatively easy to administer and has a low risk of toxicity. However, there are some limitations to its use in lab experiments. This compound has a short half-life and may require multiple dosing to achieve therapeutic effects. In addition, its non-selective antagonism of nAChRs may lead to unwanted side effects.

将来の方向性

There are several potential future directions for research on N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is its potential use in treating addiction to other substances such as opioids and alcohol. This compound has been shown to reduce the rewarding effects of these substances in animal models, making it a potential candidate for addiction therapy. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, making it a potential candidate for neurodegenerative disease therapy.

合成法

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with 2-nitrobenzaldehyde, followed by reduction and further reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and safety precautions due to the use of hazardous chemicals.

科学的研究の応用

N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in treating addiction to nicotine and other substances. It has been shown to reduce the rewarding effects of nicotine, making it a potential candidate for smoking cessation therapy.

特性

IUPAC Name

N-(4-methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-17(21)19-12-14-6-8-15(9-7-14)18(22)20-16-10-4-13(2)5-11-16/h3,6-9,13,16H,1,4-5,10-12H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHWAGOEZFMSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。